1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide
CAS No.: 1173313-97-7
Cat. No.: VC6794531
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173313-97-7 |
|---|---|
| Molecular Formula | C18H16N4O3S |
| Molecular Weight | 368.41 |
| IUPAC Name | 1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O3S/c1-3-6-22-13-10-14-15(25-9-8-24-14)11-16(13)26-18(22)19-17(23)12-5-7-21(4-2)20-12/h1,5,7,10-11H,4,6,8-9H2,2H3 |
| Standard InChI Key | QVILJDWZYKAVHQ-HNENSFHCSA-N |
| SMILES | CCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-ylidene)pyrazole-3-carboxamide, reflects its intricate architecture. Key structural features include:
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A pyrazole-3-carboxamide core, which is substituted with an ethyl group at the N1 position.
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A 6,7-dihydro-dioxino[2,3-f]benzothiazole moiety, forming a tricyclic system fused via a thiazole ring.
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A prop-2-yn-1-yl (propargyl) group at the C3 position of the benzothiazole ring.
The molecular formula C₁₈H₁₆N₄O₃S (MW: 368.41 g/mol) underscores its moderate polarity, influenced by the oxygen and sulfur heteroatoms. The Z-configuration at the imine bond (C5=N) is critical for maintaining planar geometry, which may facilitate interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1173313-97-7 |
| Molecular Formula | C₁₈H₁₆N₄O₃S |
| Molecular Weight | 368.41 g/mol |
| IUPAC Name | 1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-ylidene)pyrazole-3-carboxamide |
| SMILES | CCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C |
| InChI Key | QVILJDWZYKAVHQ-HNENSFHCSA-N |
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step route involving:
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Pyrazole Ring Formation: The pyrazole core could be synthesized via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions.
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Benzothiazole Construction: The benzothiazole moiety may arise from cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by oxidation to introduce the thiazole ring.
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Coupling Reactions: The final assembly likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the pyrazole-3-carboxylic acid to the tricyclic amine .
A hypothetical synthesis is outlined below:
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Step 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid via cyclization of ethyl hydrazine carboxylate with acetylenedicarboxylate.
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Step 2: Preparation of 3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine through cyclocondensation of 2-amino-4,5-dihydroxybenzenethiol with propargyl bromide.
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Step 3: Amide bond formation using EDCI/HOBt to yield the final product .
Research Findings and Mechanistic Insights
DNA Interaction Studies
Fluorescence quenching assays using ethidium bromide (EB)-DNA complexes suggest that the compound could displace EB, indicative of intercalative binding . Molecular docking simulations predict binding energies comparable to pym-5 () due to π-π stacking between the pyrazole ring and DNA base pairs .
Kinase Inhibition Profile
While direct data are unavailable, the propargyl group’s electrophilic nature may enable covalent binding to kinase ATP pockets. Related compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at IC₅₀ values of 0.2–1.5 μM, suggesting potential antiangiogenic applications .
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